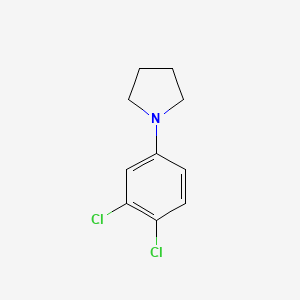

1-(3,4-Dichlorophenyl)pyrrolidine

描述

Evolution and Significance of Pyrrolidine (B122466) Heterocycles as Pharmacophores and Synthetic Building Blocks

The pyrrolidine heterocycle has long been recognized for its importance in the realm of biologically active molecules. Its presence in natural products like nicotine (B1678760) and the essential amino acid proline has underscored its role as a key pharmacophore—the part of a molecule responsible for its biological activity. The pyrrolidine ring's three-dimensional structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, allow it to interact with biological targets such as enzymes and receptors with high specificity. wikipedia.org

Over time, the pyrrolidine scaffold has become a foundational synthetic building block in medicinal chemistry. nih.gov Chemists have devised numerous synthetic routes to create and modify the pyrrolidine ring, enabling the creation of diverse libraries of compounds for drug screening. organic-chemistry.org Its structural properties can be finely tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, making it a "privileged scaffold" in drug discovery. The versatility of the pyrrolidine ring is evident in its incorporation into a wide array of drugs, including those for treating viral infections, cancer, and neurological disorders. nih.gov

The Role of Halogenation in Modulating the Bioactivity and Synthetic Accessibility of Pyrrolidine Derivatives

Halogenation, the process of introducing halogen atoms like chlorine or fluorine into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. Halogens can significantly alter a compound's size, shape, and electronic distribution, which in turn affects its ability to bind to its target and its metabolic stability.

Research Trajectories and Academic Significance of 1-(3,4-Dichlorophenyl)pyrrolidine and Related Congeners

The academic and industrial interest in this compound and its analogs, often referred to as congeners, stems from their potential as therapeutic agents. Research has focused on their synthesis and biological evaluation across various disease models. For example, derivatives of dichlorophenyl-pyrrolidine have been investigated for their potential to treat estrogen-receptor-positive breast cancer by acting as selective estrogen receptor degraders (SERDs). nih.gov

The academic significance of these compounds also lies in their use as chemical probes to investigate biological processes. By studying how these molecules interact with specific proteins or pathways, researchers can gain valuable insights into the mechanisms of disease. The development of synthetic methodologies to access these compounds, such as the use of chiral HPLC for isomer resolution or deprotection using chloroformate reagents, has also been an important area of research. google.com The ongoing exploration of compounds like this compound continues to contribute to the broader understanding of medicinal chemistry and drug discovery.

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYQDUDDTDRSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613139 | |

| Record name | 1-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-92-8 | |

| Record name | 1-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Arylpyrrolidines

Modern Approaches for the Construction of the Pyrrolidine (B122466) Ring System

The formation of the pyrrolidine core is a fundamental challenge in organic synthesis. Contemporary methods have evolved to offer greater efficiency, selectivity, and diversity in accessing these valuable scaffolds.

Reductive Amination Strategies for N-Aryl-Substituted Pyrrolidines

Reductive amination stands out as a highly effective and widely employed method for the synthesis of N-aryl-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound with a primary arylamine to form an intermediate imine or enamine, which is then reduced to yield the corresponding pyrrolidine. nih.govmasterorganicchemistry.com A key advantage of this method is its atom economy, with water being the primary byproduct. nih.gov

Recent advancements have focused on the development of more efficient and environmentally benign catalytic systems. For instance, iridium-catalyzed transfer hydrogenation has been successfully utilized for the reductive amination of diketones with anilines, affording N-aryl-substituted pyrrolidines in good to excellent yields. nih.govresearchgate.net This method demonstrates scalability and the ability to use water as a solvent, highlighting its practical applicability in organic synthesis. nih.govnih.gov

The choice of reducing agent is critical in reductive amination. While traditional reagents like sodium borohydride (B1222165) (NaBH₄) can be used, they also reduce the starting carbonyl compounds. commonorganicchemistry.com To circumvent this, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate imine. masterorganicchemistry.comcommonorganicchemistry.com

It is important to note that while reductive amination is a powerful tool, it is generally not suitable for forming bonds between nitrogen and aromatic rings directly. masterorganicchemistry.com

Cycloaddition Reactions in Pyrrolidine Core Synthesis (e.g., [3+2] Cycloadditions of Azomethine Ylides)

Cycloaddition reactions provide a powerful and stereocontrolled route to the pyrrolidine ring system. Among these, the [3+2] cycloaddition of azomethine ylides is particularly prominent. nih.govrsc.org Azomethine ylides are three-atom components that react with a 2π-electron component (a dipolarophile), such as an alkene, to construct the five-membered pyrrolidine ring in a highly regio- and stereoselective manner. nih.govrsc.org This method allows for the potential creation of up to four new contiguous stereogenic centers. nih.gov

The generation of azomethine ylides can be achieved through various methods, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. nih.gov The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, leading to a diverse array of substituted pyrrolidines. nih.govenamine.net For instance, the reaction of azomethine ylides with vinyl sulfonyl fluorides has been reported to produce pyrrolidine-3-sulfonyl fluorides. enamine.net

The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts, making asymmetric 1,3-dipolar cycloadditions a valuable tool for the enantioselective synthesis of pyrrolidines. rsc.org

It is worth noting that other types of cycloaddition reactions, such as [4+2] and [4+3] cycloadditions, have also been explored for the synthesis of heterocyclic systems, although their application to pyrrolidine synthesis is more nuanced. nih.govlibretexts.orgthieme-connect.de

Transition-Metal Catalyzed and Metal-Free Protocols for Pyrrolidine Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolidines. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of the pyrrolidine ring. nih.govuwindsor.ca These methods often involve the intramolecular aminopalladation of alkenes, where a palladium catalyst facilitates the addition of an amine to a double bond within the same molecule, leading to cyclization. uwindsor.ca The versatility of palladium catalysis allows for a wide range of subsequent transformations of the resulting alkyl-palladium intermediate. uwindsor.ca

Ruthenium and rhodium catalysts have also shown utility in pyrrolidine synthesis. For example, a ruthenium-catalyzed reaction of amines with α-carbonylcyclopropanes enables a novel ring-expansion pathway to pyrrolidines. nih.gov Rhodium catalysts can be employed in the decomposition of diazo compounds to generate transient azomethine ylides for subsequent cycloaddition reactions. nih.gov Furthermore, zinc iodide has been identified as a cost-effective and efficient catalyst for the synthesis of pyrroles from dienyl azides, a reaction that can be conceptually extended to pyrrolidine synthesis. organic-chemistry.org

In addition to metal-catalyzed methods, there is a growing interest in metal-free synthetic protocols. sci-hub.mkrsc.org These approaches offer advantages in terms of cost, toxicity, and environmental impact. For instance, organocatalytic methods, utilizing small organic molecules as catalysts, have been developed for the reductive amination of aldehydes. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Iridium Complex | Diketone, Aniline (B41778) | N-Aryl-substituted Pyrrolidine | nih.govresearchgate.net |

| Palladium(II) Complex | Tethered Amine, Alkene | Functionalized Pyrrolidine | nih.gov |

| Ruthenium Complex | Amine, α-Carbonylcyclopropane | Substituted Pyrrolidine | nih.gov |

| Rhodium(II) Salt | Imine, Diazoacetonitrile, Alkyne | Substituted Pyrrole (related to pyrrolidine synthesis) | nih.gov |

| Zinc Iodide | Dienyl Azide | Substituted Pyrrole (related to pyrrolidine synthesis) | organic-chemistry.org |

Multicomponent Reactions (MCRs) for Diverse Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates substructures from each of the starting materials. nih.govnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a powerful tool in drug discovery and organic synthesis. nih.govresearchgate.net

Several MCRs have been adapted for the synthesis of pyrrolidine derivatives. researchgate.net For example, a diastereoselective synthesis of highly substituted pyrrolidines has been achieved through a one-pot asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction can construct up to three new stereogenic centers in a single step. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another prominent MCR that can be utilized for the synthesis of pyrrolidine-containing structures. researchgate.net This reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By strategically choosing reactants with appropriate functionalities, the resulting Ugi product can undergo subsequent cyclization to form the pyrrolidine ring. rloginconsulting.com

Methodologies for N-Arylation and Functionalization of Pyrrolidine Nuclei

Once the pyrrolidine ring is formed, further functionalization can be carried out to introduce desired substituents and modulate the properties of the molecule.

Regioselective Functionalization of Pre-formed Pyrrolidine Rings

The direct functionalization of C-H bonds in a pre-formed pyrrolidine ring is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. nih.gov Significant progress has been made in the regioselective arylation of N-phenylpyrrolidine. nih.gov For instance, a ruthenium-based catalytic system has been developed for the direct and selective arylation of sp³ C-H bonds in N-phenylpyrrolidine without the need for a directing group. nih.gov Mechanistic studies suggest that the reaction proceeds through a C-H bond metalation step, which is the rate-determining step of the catalytic cycle. nih.gov

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents another important method for functionalization. organic-chemistry.orgacs.org This protocol typically involves the deprotonation of N-Boc-pyrrolidine with a strong base, followed by transmetalation and a Negishi coupling with an aryl bromide. acs.org

The ozonation of N-aryl cyclic amines offers a metal-free alternative for introducing a carbonyl group into the heterocyclic ring, leading to the formation of N-aryl lactams. semanticscholar.org This method provides a regioselective route to valuable intermediates for further synthetic transformations. semanticscholar.org

The ability to selectively functionalize the pyrrolidine ring allows for the fine-tuning of the molecule's properties and the synthesis of a wide range of derivatives from a common precursor.

| Functionalization Reaction | Catalyst/Reagent | Substrate | Product | Reference |

| α-Arylation of sp³ C-H bond | Ru(H)₂(CO)(PCy₃)₃ | N-Phenylpyrrolidine | α-Aryl-N-phenylpyrrolidine | nih.gov |

| α-Arylation | Pd(OAc)₂, t-Bu₃P-HBF₄ | N-Boc-pyrrolidine | α-Aryl-N-Boc-pyrrolidine | acs.org |

| Ozonation | Ozone | N-Aryl-cyclic amine | N-Aryl-lactam | semanticscholar.org |

| α-Benzylation | Pd(PPh₃)₄, Pyrrolidine | Aldehyde/Ketone | α-Benzylated Aldehyde/Ketone | nih.gov |

Incorporation of the Dichlorophenyl Moiety into Pyrrolidine Structures

The introduction of a dichlorophenyl group onto a pyrrolidine ring is a key step in the synthesis of numerous pharmacologically relevant molecules. This can be achieved through various synthetic strategies, often involving the reaction of a pyrrolidine derivative with a suitable dichlorophenyl-containing electrophile.

One common approach involves the nucleophilic substitution reaction between pyrrolidine and a halogenated dichlorobenzene derivative. For instance, the reaction of pyrrolidine with 3,4-dichlorophenylisocyanate results in the formation of 1-(3,4-dichlorophenyl)-3-(1-methyl-2-pyrrolidylidene)urea. prepchem.com This reaction highlights the nucleophilic character of the pyrrolidine nitrogen, which readily attacks the electrophilic isocyanate carbon.

Another strategy involves the coupling of a pre-formed pyrrolidine ring with a dichlorophenyl-containing fragment. This can be seen in the synthesis of certain pyrrolo organic-chemistry.orgmdpi.combenzodiazepines, where a pyrrolidine derivative is coupled with a substituted aminobenzoyl moiety. mdpi.com While not directly forming 1-(3,4-dichlorophenyl)pyrrolidine, these methods demonstrate the versatility of coupling reactions in constructing complex N-arylpyrrolidines.

Furthermore, the synthesis of related structures, such as (+/-)-1-(3,4-Dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine hydrochloride, showcases the use of 3,4-dichlorophenylacetyl chloride as a precursor to introduce the dichlorophenylacetyl group onto a nitrogen-containing heterocycle. nih.gov This suggests that similar acylation strategies could be employed with pyrrolidine itself.

Specific Synthetic Pathways Relevant to this compound

The synthesis of this compound and its analogues can be approached through several specific pathways, each with its own advantages and considerations. These pathways often involve the initial synthesis of key precursors followed by cyclization or coupling steps.

The synthesis of halogenated phenyl-containing precursors is a critical first step in the construction of N-arylpyrrolidines like this compound. These precursors typically contain the desired dichlorophenyl moiety and a reactive functional group that allows for subsequent reaction with a pyrrolidine or a pyrrolidine precursor.

A common precursor is 3,4-dichlorophenylisocyanate, which can be synthesized from 3,4-dichloroaniline. This isocyanate is then reacted with a suitable pyrrolidine derivative. prepchem.com Another important class of precursors are halogenated benzoyl chlorides, such as 3,4-dichlorobenzoyl chloride, which can be used to acylate the pyrrolidine nitrogen.

In some synthetic strategies, the halogenated phenyl group is introduced at an earlier stage. For example, in the synthesis of certain 2-oxo-1-pyrrolidine derivatives, a nitroaryl or triazenoaryl group can be a key intermediate which is later reduced to an aniline and subsequently halogenated. google.com This approach allows for the late-stage introduction of halogen atoms, providing flexibility in the synthesis of diverse analogues.

The synthesis of these precursors often involves standard aromatic chemistry, such as nitration, halogenation, reduction of nitro groups, and conversion of anilines to isocyanates or diazonium salts for further transformations. The specific sequence of these reactions is crucial to achieve the desired substitution pattern on the phenyl ring.

The synthesis of chiral N-arylpyrrolidines is of paramount importance as the biological activity of these compounds is often highly dependent on their stereochemistry. nih.gov Several stereoselective and enantioselective methods have been developed to control the three-dimensional arrangement of substituents on the pyrrolidine ring.

One powerful strategy is the use of [3+2] cycloaddition reactions. For instance, highly stereodivergent syntheses of chiral C4-ester-quaternary pyrrolidines have been achieved using Ag(I) catalysis with distinct chiral ligand systems. organic-chemistry.org This method allows for the selective formation of either exo- or endo-pyrrolidines with excellent diastereoselectivities and enantioselectivities. Another example involves the 1,3-dipolar cycloaddition between azomethine ylides and N-tert-butanesulfinylimines, catalyzed by Ag2CO3, to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. ua.es

The use of chiral starting materials is another common approach. Proline and its derivatives, such as 4-hydroxyproline, are widely used as chiral building blocks for the synthesis of substituted pyrrolidines. mdpi.com The inherent chirality of these starting materials can be transferred to the final product through a series of stereocontrolled transformations.

Hydrozirconation-cyclization of readily available chiral N-allyl oxazolidines provides a diastereoselective route to pyrrolidines. nih.gov Furthermore, the development of chiral nanoconfinement strategies, using chiral silica (B1680970) or resorcinol-formaldehyde nanoshells, has emerged as a novel method for the enantioselective synthesis of chiral nanoparticles, a concept that could potentially be adapted for the synthesis of chiral small molecules. nih.gov These advanced methods provide powerful tools for accessing enantiomerically pure N-arylpyrrolidines for pharmacological evaluation.

The transition from laboratory-scale synthesis to large-scale industrial production of N-arylpyrrolidines requires careful consideration of process chemistry principles to ensure efficiency, safety, and cost-effectiveness. Key factors include the choice of reagents, solvents, reaction conditions, and purification methods.

For industrial production, the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst is a common method for producing the parent pyrrolidine ring. wikipedia.org The subsequent N-arylation step would then need to be optimized for scale.

Continuous flow chemistry offers significant advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The synthesis of azetidinium salts, for example, has been successfully scaled up using a continuous-flow process. nih.gov This approach could be adapted for the synthesis of N-arylpyrrolidines, potentially leading to higher yields and purity.

The choice of solvents is critical. While polar protic solvents may be effective in the laboratory, their use on a large scale can be problematic due to issues with recovery and waste disposal. nih.gov Therefore, the development of solvent-free or more environmentally benign solvent systems is an important area of research.

Purification methods also need to be scalable. While chromatography is often used in the lab, techniques like crystallization and distillation are generally more practical for large-scale production. google.com The development of robust crystallization processes is therefore crucial for obtaining the final product in high purity. The synthesis of sulfinamides on a 5.0 mmol scale showcases the scalability of a method where the olefin byproduct can be recovered and reused, highlighting an efficient and scalable process. acs.org

Table 1: Key Considerations for Scale-Up of N-Arylpyrrolidine Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Jacketed reactor |

| Heating/Cooling | Heating mantle/ice bath | Heat transfer fluid |

| Reagent Addition | Manual | Metering pumps |

| Mixing | Magnetic stirrer | Mechanical agitator |

| Purification | Chromatography | Crystallization/Distillation |

| Process Control | Manual | Automated |

Chemical Reactivity and Derivatization of this compound and its Analogues

The chemical reactivity of this compound and its analogues is primarily centered on transformations involving the pyrrolidine ring and the dichlorophenyl moiety. These modifications can lead to a diverse range of derivatives with potentially altered biological activities.

The pyrrolidine ring of N-arylpyrrolidines is amenable to a variety of functional group transformations, allowing for the synthesis of a wide array of derivatives. These modifications can be used to fine-tune the physicochemical properties and biological activity of the parent compound.

Oxidation of the pyrrolidine ring can lead to the formation of lactams (pyrrolidones). researchgate.net For example, treatment of N-protected pyrrolidines with hypervalent iodine(III) reagents can lead to α-functionalized products, which are precursors to N-acyliminium ions. nih.gov These reactive intermediates can then be trapped with various nucleophiles to introduce new functional groups at the α-position of the pyrrolidine ring. nih.gov

The nitrogen atom of the pyrrolidine ring can also be involved in further reactions. For instance, in the synthesis of certain pyrrolo organic-chemistry.orgmdpi.combenzodiazepines, the pyrrolidine nitrogen is part of a larger heterocyclic system that undergoes further transformations. mdpi.com

Functionalization at the C3 and C4 positions of the pyrrolidine ring is also possible. For example, the synthesis of 3,4-dihydroxypyrrolidine derivatives has been achieved through stereoselective methods starting from sugars. nih.gov These diols can serve as handles for further derivatization. Additionally, multicomponent reactions can be used to synthesize highly substituted pyrrolidine-2,3-diones. beilstein-journals.orgresearchgate.net

The introduction of substituents on the pyrrolidine ring can significantly impact its conformation and basicity, which in turn can influence its biological activity. nih.gov Therefore, the exploration of these functional group transformations is a key strategy in the development of new N-arylpyrrolidine-based therapeutic agents.

Table 2: Examples of Functional Group Transformations on the Pyrrolidine Ring

| Reaction Type | Reagents/Conditions | Product |

| Oxidation | Hypervalent iodine(III) reagents | α-Functionalized pyrrolidines |

| Lactam Formation | Oxidation | Pyrrolidones |

| Hydroxylation | Stereoselective methods | 3,4-Dihydroxypyrrolidines |

| Multicomponent Reaction | Aldehydes, amines, etc. | Polysubstituted pyrrolidines |

Transformations Involving the Dichlorophenyl Substituent

The dichlorophenyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The two chlorine atoms on the aromatic ring are key reactive sites, primarily for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of two electron-withdrawing chlorine atoms on the phenyl ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org These reactions typically require strong nucleophiles and may necessitate elevated temperatures. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The regioselectivity of the substitution is influenced by the electronic effects of the substituents. The pyrrolidinyl group is an activating ortho-, para-director for electrophilic substitution, but for nucleophilic substitution, the electron-withdrawing nature of the chlorine atoms is the dominant factor, making the ring electron-deficient and thus more susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups ortho and para to the leaving group stabilize the anionic Meisenheimer intermediate, accelerating the reaction. libretexts.orgmasterorganicchemistry.com In the case of the 3,4-dichloro-substituted ring, substitution can occur at either the C-3 or C-4 position, often leading to a mixture of products depending on the specific nucleophile and reaction conditions.

Common nucleophiles used in SNAr reactions on dichlorophenyl systems include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could yield methoxy-chlorophenyl-pyrrolidine derivatives, while reaction with a secondary amine like piperidine (B6355638) could lead to the displacement of a chlorine atom to form a new C-N bond.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Typical Conditions | Potential Product(s) |

|---|---|---|---|

| This compound | Sodium Methoxide (NaOMe) | DMSO, 100-150 °C | 1-(3-Chloro-4-methoxyphenyl)pyrrolidine and/or 1-(4-Chloro-3-methoxyphenyl)pyrrolidine |

| This compound | Sodium Thiophenoxide (NaSPh) | DMF, 120 °C | 1-(3-Chloro-4-(phenylthio)phenyl)pyrrolidine and/or 1-(4-Chloro-3-(phenylthio)phenyl)pyrrolidine |

| This compound | Pyrrolidine | High Temperature, Pressure | 4-(Pyrrolidin-1-yl)-1,2-phenylene)bis(pyrrolidin-1-yl) derivatives |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the modification of the dichlorophenyl moiety. nih.govresearchgate.net These reactions generally offer milder conditions and greater functional group tolerance compared to traditional methods. researchgate.net The C-Cl bonds of this compound can be selectively activated to participate in various coupling processes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the formation of a new C-C bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups. Selective mono-arylation can often be achieved by carefully controlling the stoichiometry and reaction conditions. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds. It allows for the reaction of the aryl chloride with a primary or secondary amine. This transformation is particularly useful for synthesizing complex diarylamines or N-aryl heterocycles from this compound.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This method provides a direct route to aryl-alkyne derivatives, which are valuable intermediates in organic synthesis.

Stille Coupling: This reaction couples the aryl halide with an organotin compound. The Stille reaction is known for its tolerance of a wide variety of functional groups. researchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 1-(Biphenyl-yl)pyrrolidine derivative |

| Buchwald-Hartwig | Aniline (PhNH₂) | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-N-(chlorophenyl)aniline derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(Chloro-phenylethynyl-phenyl)pyrrolidine |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1-(Chloro-vinyl-phenyl)pyrrolidine |

Rearrangement Reactions of N-Arylpyrrolidine Frameworks

The N-arylpyrrolidine scaffold can undergo skeletal reorganization through classic rearrangement reactions, typically by first forming a quaternary ammonium (B1175870) salt from the tertiary pyrrolidine nitrogen. These reactions, such as the Stevens and Sommelet-Hauser rearrangements, are powerful methods for forming new carbon-carbon bonds. slideshare.net

The general strategy involves the quaternization of the pyrrolidine nitrogen in this compound with an alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide) to form the corresponding pyrrolidinium (B1226570) salt. Treatment of this salt with a strong base generates a nitrogen ylide intermediate, which is the key species that undergoes rearrangement. wikipedia.orgwikipedia.org

Stevens Rearrangement

The Stevens rearrangement is a wikipedia.orgnih.gov-rearrangement of a nitrogen ylide. wikipedia.org In this process, a substituent from the nitrogen atom migrates to an adjacent carbon of the ylide. The reaction is initiated by deprotonation of a carbon alpha to the positively charged nitrogen using a strong base. The resulting ylide then undergoes a wikipedia.orgnih.gov-shift. chemistry-reaction.com The mechanism has been a subject of debate but is often considered to involve the homolytic cleavage of the N-C bond to form a radical pair within a solvent cage, which then recombines. wikipedia.orgjocpr.com This mechanism helps explain the observed retention of configuration at the migrating center. chemistry-reaction.com For an N-benzylpyrrolidinium salt derived from our parent compound, the Stevens rearrangement would result in the migration of the benzyl group to the alpha-carbon of the pyrrolidine ring.

Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is a competing process to the Stevens rearrangement, particularly when one of the N-substituents is a benzyl group or a similar group with benzylic protons. wikipedia.orgsemanticscholar.org This is a wikipedia.orgnih.gov-sigmatropic rearrangement. numberanalytics.com The process begins with the deprotonation of the benzylic position of the N-benzyl group to form an initial ylide. This ylide is in equilibrium with another ylide formed by deprotonation of a pyrrolidine ring carbon. wikipedia.org The benzylic ylide undergoes a wikipedia.orgnih.gov-sigmatropic shift, where the aromatic ring is attacked by the carbanionic center, followed by rearomatization to yield the final product. wikipedia.org The key outcome is the alkylation of the aromatic ring of the migrating benzyl group at the ortho position. wikipedia.org

Table 3: Comparison of Stevens and Sommelet-Hauser Rearrangements

| Feature | Stevens Rearrangement | Sommelet-Hauser Rearrangement |

|---|---|---|

| Reaction Type | wikipedia.orgnih.gov-Rearrangement wikipedia.org | wikipedia.orgnih.gov-Sigmatropic Rearrangement wikipedia.orgnumberanalytics.com |

| Key Intermediate | Nitrogen Ylide (deprotonation α to N) chemistry-reaction.com | Nitrogen Ylide (deprotonation at benzylic position) wikipedia.org |

| Site of New C-C Bond | Between migrating group and α-carbon of the pyrrolidine ring | Between α-carbon of the pyrrolidine ring and ortho-position of the benzyl group's aromatic ring |

| Typical Substrate Requirement | Quaternary ammonium salt with an electron-withdrawing group stabilizing the ylide chemistry-reaction.com | Quaternary ammonium salt with a benzyl or similar group wikipedia.org |

| Example Product Structure | 2-Benzyl-1-(3,4-dichlorophenyl)pyrrolidine | 1-(3,4-Dichlorophenyl)-2-(2-methylbenzyl)pyrrolidine |

The choice between the Stevens and Sommelet-Hauser pathways can be influenced by factors such as the structure of the reactants, the base used, and the reaction temperature. semanticscholar.org These rearrangements provide sophisticated methods for elaborating the N-arylpyrrolidine core structure, leading to more complex molecules with potential applications in medicinal chemistry and materials science.

Comprehensive Spectroscopic and Crystallographic Characterization in N Arylpyrrolidine Research

Advanced Spectroscopic Techniques for Structural Elucidation

Conformational analysis of N-arylpyrrolidines is critical as the molecule may exist in different stable forms. nih.govresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the most stable conformers, and these theoretical chemical shifts can be compared with experimental data obtained in various solvents. researchgate.net The solvent can influence the mole fractions of stable conformers, highlighting the dynamic nature of the molecule in solution. researchgate.net

The dichlorophenyl group significantly influences the chemical shifts of the pyrrolidine (B122466) ring protons and carbons. The electron-withdrawing nature of the chlorine atoms affects the electron density distribution throughout the molecule, which is reflected in the NMR chemical shifts. researchgate.net Analysis of these substituent effects, often through correlation with Hammett constants, can provide a deeper understanding of the electronic interactions within the molecule. researchgate.net

Table 1: Predicted and Experimental NMR Data for Pyrrolidine Derivatives

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | Varies by conformer and solvent researchgate.net | Specific to derivative and conditions researchgate.nethmdb.ca | J-coupling values determined from simulations researchgate.net |

| ¹³C | Calculated for stable conformers researchgate.net | Ranges from 10-220 ppm azooptics.com | nJ(C,H) can be determined researchgate.net |

| ¹⁵N | Calculated for stable conformers researchgate.net | Specific to derivative and conditions researchgate.net | Not applicable |

Note: Specific NMR data for 1-(3,4-Dichlorophenyl)pyrrolidine is not publicly available and would require experimental determination.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the molecular formula. researchgate.net For a related compound, 1-(3,4-dichlorophenyl)pyrrolidin-3-amine, the predicted monoisotopic mass is 230.03775 Da. uni.lu

The fragmentation of N-arylpyrrolidines under mass spectrometric conditions provides valuable structural information. In studies of similar compounds, a common fragmentation pathway involves the loss of the pyrrolidine molecule. wvu.edu The fragmentation patterns can be influenced by the ionization technique used, such as electron ionization (EI) or electrospray ionization (ESI). wvu.edunih.gov The study of fragmentation pathways helps in the structural elucidation of unknown related compounds and metabolites. core.ac.uk

For α-pyrrolidinophenone synthetic cathinones, a related class of compounds, the loss of the pyrrolidine moiety is a dominant fragmentation pathway. wvu.edu Other observed fragmentations include the loss of small neutral molecules like CO and propylene (B89431) from intermediate ions. wvu.edu The systematic study of these fragmentation patterns can aid in the rapid screening and identification of new derivatives. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Dichlorophenylpyrrolidine Derivative

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 231.04503 | 150.5 |

| [M+Na]⁺ | 253.02697 | 159.7 |

| [M-H]⁻ | 229.03047 | 154.6 |

| [M+NH₄]⁺ | 248.07157 | 169.9 |

| [M+K]⁺ | 269.00091 | 153.5 |

| Data for 1-(3,4-dichlorophenyl)pyrrolidin-3-amine. uni.lu |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in this compound and studying intermolecular interactions. researchgate.netnsf.govnih.gov

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. libretexts.orglibretexts.org Key absorptions for N-arylpyrrolidines would include:

C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring typically appear in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretches from the dichlorophenyl ring are expected above 3000 cm⁻¹.

C-N stretching: The C-N stretching vibration of the tertiary amine is expected in the fingerprint region.

C-C stretching: Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum.

FT-Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govaps.org It can be used to study subtle changes in molecular structure and intermolecular interactions. nih.gov

The combination of FT-IR and FT-Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule, aiding in its unambiguous identification and the study of its interactions with other molecules or surfaces.

Table 3: General FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-H Bend | 1470-1350 |

| C-N Stretch | In fingerprint region |

| Based on general infrared spectroscopy principles. libretexts.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of an N-arylpyrrolidine is expected to show absorption bands corresponding to π → π* transitions within the dichlorophenyl ring. slideshare.netnih.gov The presence of the pyrrolidine ring, acting as an auxochrome, can influence the position and intensity of these absorption bands. The specific wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system. mdpi.com

In some cases, interactions with other molecules can lead to changes in the UV-Vis spectrum, such as the formation of new absorption bands, which can be used to study these interactions. nih.gov The optical properties, including the optical band gap, can be estimated from the UV-Vis absorption spectrum. mdpi.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200-400 | High (typically > 10,000) libretexts.org |

| n → π | May be observed depending on structure | Low (typically < 2,000) libretexts.org |

| Based on general principles of UV-Vis spectroscopy. libretexts.orgslideshare.net |

X-ray Crystallographic Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and detailed conformational parameters like torsional angles. springernature.comresearchgate.netthieme-connect.de While determining the absolute configuration of light-atom organic compounds can be challenging, the presence of heavier atoms like chlorine in this compound can enhance the anomalous scattering effect, making this determination more feasible. researchgate.netthieme-connect.de

The crystal structure reveals the precise bond lengths, bond angles, and torsional angles within the molecule. Torsional angles define the conformation of the pyrrolidine ring and the relative orientation of the dichlorophenyl group with respect to the pyrrolidine ring. This information is crucial for understanding the steric and electronic effects that govern the molecule's shape and reactivity.

In the solid state, intermolecular interactions such as hydrogen bonding and van der Waals forces dictate the packing of the molecules in the crystal lattice. Analysis of these interactions provides insight into how the molecules self-assemble. The formation of co-crystals with other molecules can be investigated to modify the physicochemical properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Torsional Angle (C-C-N-C) | To be determined |

| Specific crystallographic data for this compound is not publicly available and would require experimental determination. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Research on compounds incorporating the 3,4-dichlorophenyl moiety reveals the prevalence of several key interactions. For instance, in the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a variety of intermolecular forces are observed, including C—H···O, C—H···N, and O—H···O hydrogen bonds. nih.gov Furthermore, π-π stacking interactions are noted between the pyrazole (B372694) and dichlorophenyl rings, with centroid-centroid separations indicating significant orbital overlap that contributes to the stability of the crystal lattice. nih.gov

Similarly, the crystal structure of (S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-... showcases the importance of hydrogen bonding, with intermolecular N—H···O interactions leading to the formation of centrosymmetric dimers. nih.gov The crystal packing is further stabilized by C—H···π and C—H···O interactions. nih.gov The presence of chlorine atoms on the phenyl ring can also lead to halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, which can significantly influence the crystal packing arrangement.

The pyrrolidine ring itself, while primarily aliphatic, can participate in weak C-H···X interactions (where X can be an electronegative atom like oxygen, nitrogen, or a halogen). The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, as seen in the intramolecular O—H⋯N hydrogen bond in 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one, which stabilizes the molecular conformation. nih.gov

Based on these related structures, the crystal packing of this compound is likely to be governed by a combination of the following interactions:

π-π Stacking: The electron-deficient nature of the dichlorophenyl ring can promote stacking interactions with neighboring aromatic rings.

C-H···π Interactions: The hydrogen atoms of the pyrrolidine ring and the phenyl ring can interact with the π-system of adjacent dichlorophenyl rings.

Halogen Bonding: The chlorine atoms are potential halogen bond donors, interacting with electron-rich atoms like the nitrogen of the pyrrolidine ring or other chlorine atoms.

The interplay of these forces will determine the specific packing motif, which could range from layered structures to more complex three-dimensional networks.

| Interaction Type | Potential Role in this compound Crystal Packing | Reference |

| π-π Stacking | Stabilization through interactions between dichlorophenyl rings. | nih.gov |

| Hydrogen Bonding | Formation of dimers or chains via N-H···O or C-H···O/N interactions if suitable functional groups are present in co-formers or solvates. The pyrrolidine nitrogen can act as a hydrogen bond acceptor. | nih.govnih.gov |

| Halogen Bonding | Directional interactions involving chlorine atoms contributing to the packing arrangement. | |

| C-H···π Interactions | Interactions between C-H bonds and the aromatic π-system, further stabilizing the crystal lattice. | nih.gov |

Correlation between Solid-State Structure and Solution-Phase Conformation

The conformation of a molecule can differ between the solid state and solution due to the influence of crystal packing forces in the former and solvent effects in the latter. For N-arylpyrrolidines, the orientation of the aryl group relative to the pyrrolidine ring and the puckering of the five-membered ring are key conformational features.

In the solid state, the conformation is often a low-energy state that allows for efficient packing and maximization of intermolecular interactions. This can sometimes trap a conformation that is not the most stable in solution. For instance, studies on other pyrrolidine-containing molecules have shown that the pyrrolidine ring can adopt various conformations, such as the envelope or twist forms, depending on the substituents and the crystalline environment. nih.govnih.gov In the case of (S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-..., the unsubstituted pyrrolidine ring adopts a twist conformation, while a substituted one in the same molecule shows an envelope conformation. nih.gov

In solution, a molecule typically experiences greater conformational freedom and may exist as an equilibrium of several low-energy conformers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing solution-phase conformations. The chemical shifts, coupling constants, and through-space interactions (observed via NOE experiments) can provide detailed information about the average conformation and the dynamics of the molecule in a given solvent.

The correlation between the solid-state and solution-phase conformations of this compound would likely reveal the following:

Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and can exist in various puckered conformations. While a specific conformation will be locked in the crystal lattice, in solution, there might be a rapid interconversion between different puckered forms. The nature of the solvent could influence the equilibrium between these conformers.

Aryl Ring Rotation: The rotational barrier around the N-C(aryl) bond determines the relative orientation of the dichlorophenyl and pyrrolidine rings. In the solid state, this orientation will be fixed. In solution, the molecule may exhibit a preferred orientation, but with a degree of rotational freedom. The extent of this freedom can be assessed by variable temperature NMR studies.

It is not uncommon for significant differences to be observed between solid-state and solution-phase conformations, particularly for flexible molecules. These differences are often rationalized by the strong influence of crystal packing forces, which can favor a specific conformation that optimizes intermolecular interactions, even if it is not the lowest energy conformer in the gas phase or in solution.

| Feature | Solid-State (X-ray Crystallography) | Solution-Phase (NMR Spectroscopy) |

| Pyrrolidine Ring Conformation | Fixed conformation (e.g., envelope, twist) determined by crystal packing. | Potentially a dynamic equilibrium between multiple low-energy puckered conformations. |

| Aryl Group Orientation | Fixed dihedral angle relative to the pyrrolidine ring. | Time-averaged orientation with potential for rotation around the N-C(aryl) bond. |

| Influencing Factors | Crystal packing forces, intermolecular interactions. | Solvent effects, intramolecular steric and electronic effects. |

Computational Chemistry and Theoretical Modeling of N Arylpyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules. These calculations can predict a variety of properties, including molecular geometry, charge distribution, and spectroscopic characteristics.

For a molecule like 1-(3,4-dichlorophenyl)pyrrolidine, DFT calculations could elucidate the influence of the dichlorophenyl group on the electron density of the pyrrolidine (B122466) ring. Studies on related compounds, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, have utilized DFT to propose reaction mechanisms and have shown that kinetic selectivity can be more significant than thermodynamic selectivity in the formation of products. beilstein-journals.orgscilit.com In another example, DFT calculations on 5-(4-chlorophenyl)-1H-tetrazole, which also contains a chlorophenyl group, were used to analyze the electronic and chemical reactive properties of the molecule. researchgate.net

A key output of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. For instance, a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile used DFT to determine the HOMO-LUMO energy gap and discuss the molecule's intermolecular interactions. mdpi.com

Illustrative Data Table: Predicted Electronic Properties of a Related Dichlorophenyl Compound

While specific data for this compound is not available, the following table illustrates the type of data that could be generated through DFT calculations, based on findings for a related dichlorophenyl-containing molecule.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a non-planar pyrrolidine ring, MD simulations can explore its conformational landscape.

The pyrrolidine ring is known to exist in different puckered conformations, such as the "envelope" and "twisted" forms. The substituents on the ring can influence the preferred conformation. For example, a study on cis- and trans-4-tert-butylprolines demonstrated that the bulky tert-butyl group strongly influences the puckering of the pyrrolidine ring. nih.gov Similarly, the 3,4-dichlorophenyl group in this compound would be expected to have a significant impact on the conformational preferences of the pyrrolidine ring.

MD simulations can provide information on the relative energies of different conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy conformation in solution. While direct MD studies on this compound are not found, research on other small molecules and biomolecular systems showcases the power of this technique to reveal dynamic behavior.

Molecular Docking and Scoring in Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a protein target.

The process involves placing the ligand in the binding site of the receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. For N-arylpyrrolidine systems, docking studies have been used to identify potential inhibitors for various enzymes. For example, in silico screening of pyrrolidine derivatives has been performed to identify inhibitors of dipeptidyl peptidase-IV (DPP-IV). nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

A molecular docking study of this compound would require a specific biological target. If such a target were identified, docking could predict the binding orientation and provide an estimated binding affinity, which could then be used to prioritize the compound for further experimental testing. For instance, docking studies on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors have provided insights into the binding modes of these compounds. nih.gov

Illustrative Data Table: Hypothetical Docking Results

This table illustrates the kind of data that a molecular docking study of this compound against a hypothetical target protein might produce.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | Leu25, Val33, Phe80 |

| Hypothetical GPCR B | -7.2 | Tyr112, Trp256, Ile280 |

This table is for illustrative purposes and does not represent actual docking results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

To build a QSAR model for a series of N-arylpyrrolidines, one would need a dataset of compounds with experimentally measured biological activities. The model would then be developed by finding a correlation between molecular descriptors (numerical representations of chemical structure) and the observed activity. Studies on pyrrolidine analogs as DPP-IV inhibitors have successfully used QSAR to identify key parameters like shape, flexibility, and electrostatic properties that determine the inhibitory activity. nih.gov

A 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA), uses 3D structural information to build the model. For a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, CoMFA and a related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to create predictive models that could guide the design of new, more potent inhibitors. nih.gov If this compound were part of a series of analogs with known biological activity, QSAR could be a valuable tool for predicting its activity and for designing related compounds with improved properties.

Investigation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of N-arylpyrrolidines. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

For example, a computational study on the synthesis of pyrrolidinedione derivatives elucidated the reaction mechanism, which involved a Michael addition, a Nef-type rearrangement, and a cyclization. rsc.org The study was able to determine the energy barriers for each step of the reaction. Similarly, the synthesis of this compound, which could potentially be synthesized through methods like the N-arylation of pyrrolidine with 1,2-dichloro-4-iodobenzene (B1582313) or via reductive amination of a suitable ketone, could be studied computationally.

Such a study would involve locating the transition state structures for the key bond-forming steps and calculating their energies. This information would provide a detailed understanding of the reaction mechanism and could be used to optimize the reaction conditions to improve the yield and selectivity of the synthesis. Computational studies on the synthesis of other pyrrolidine derivatives have demonstrated the feasibility of this approach. beilstein-journals.org

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl Pyrrolidine Analogues

Rational Design of Derivatives for Systematic SAR Exploration

Rational drug design leverages an understanding of a biological target's structure and the mechanism of ligand-target interaction to create more potent and selective compounds. nih.gov This approach moves beyond random screening, employing computational models and conformational analysis to guide the synthesis of derivatives with a higher probability of success.

A key strategy in the rational design of pyrrolidine (B122466) derivatives involves creating conformationally restricted analogues. By incorporating the flexible portions of a lead compound into more rigid ring systems, researchers can probe the bioactive conformation necessary for receptor binding. For instance, in the development of sigma receptor ligands, the flexible ethylenediamine (B42938) linker of a parent compound was incorporated into various cyclic structures like piperidine (B6355638) and tetrahydroisoquinoline. nih.gov This systematic restriction helped to understand the spatial and electronic requirements of the pharmacophore, revealing that factors such as nitrogen lone pair orientations are critical for high-affinity binding. nih.gov

Similarly, conformational analysis was instrumental in developing potent kappa opioid agonists from a scaffold related to 1-(3,4-dichlorophenyl)pyrrolidine. nih.gov By analyzing the low-energy conformations of analogues and comparing them to known agonists, researchers could predict which modifications would likely yield active compounds. This led to the synthesis of derivatives with specific stereochemistry and substituents that were significantly more potent than the initial leads. nih.gov The use of pharmacophore modeling to search 3D databases has also proven to be a successful rational approach, leading to the discovery of novel classes of monoamine transporter inhibitors based on a disubstituted pyrrolidine core. nih.gov

Influence of Substituent Position and Nature on the Dichlorophenyl Ring on Biological Activity

The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature for the biological activity of many pyrrolidine-based compounds. The introduction of chlorine atoms into a molecule can substantially alter its physical, chemical, and biological properties, often leading to improved potency. eurochlor.org

In the case of pyrovalerone analogues, which are potent monoamine uptake inhibitors, the 1-(3,4-dichlorophenyl) derivative was found to be among the most potent inhibitors of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). drugs.ie This highlights the beneficial effect of this specific substitution pattern for this class of compounds. The electronic and steric properties of the chlorine atoms in the meta and para positions of the phenyl ring appear to be optimal for interaction with these transporters.

This beneficial effect of the 3,4-dichlorophenyl group is not limited to monoamine transporters. Studies on other heterocyclic scaffolds have shown similar enhancements in activity. For example, pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives bearing a 4-(3,4-dichlorophenoxy) group showed a significant increase in insulin (B600854) sensitivity. mdpi.com Furthermore, SAR studies of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides confirmed that the 3,4-dichlorophenyl moiety is a key component for achieving potent kappa-opioid agonism. scite.ai

| Compound Analogue Class | Target/Activity | Observation on Dichlorophenyl Ring | Reference |

| 1-(Aryl)-2-pyrrolidin-1-yl-pentan-1-one | Dopamine/Norepinephrine Transporter Inhibition | The 3,4-dichlorophenyl substituted analogue (4u ) is one of the most potent DAT/NET selective inhibitors. | drugs.ie |

| 2-(3,4-Dichlorophenyl)acetamides | Kappa-Opioid Agonism | The 2-(3,4-dichlorophenyl) group was identified as an optimal substituent for potent activity. | nih.govscite.ai |

| Pyrrolo[3,4-c]pyridine-diones | Insulin Sensitivity | A 4-(3,4-dichlorophenoxy) derivative increased insulin sensitivity by over 30%. | mdpi.com |

Effects of Modifications to the Pyrrolidine Ring and N-Substitution on Receptor Affinity and Selectivity

Modifications to the pyrrolidine ring itself or the substituents attached to the pyrrolidine nitrogen are fundamental strategies for modulating receptor affinity and selectivity. The saturated, non-planar nature of the pyrrolidine ring allows for precise spatial positioning of substituents, which can significantly influence how a molecule interacts with its biological target. nih.gov

Studies on sigma receptor ligands showed that replacing the pyrrolidine ring with larger heterocycles like piperidine or homopiperidine, or incorporating it into a more complex system like a tetrahydroisoquinoline, resulted in a wide range of binding affinities. nih.gov For example, a 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline analogue displayed very high affinity (Ki = 1.34 nM), demonstrating that embedding the core structure into a larger, more rigid framework can be a successful strategy for enhancing potency. nih.gov

In the development of neurokinin-2 (NK2) receptor antagonists, replacing a piperidine functionality with 3-substituted azetidines led to compounds with excellent potency and improved metabolic stability. researchgate.net Further modifications to the N-substituent on the core lactam structure were also explored to optimize properties. researchgate.netnih.gov For dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine moiety is a common P1 fragment that makes critical interactions in the enzyme's active site, and modifications here are key to inhibitor design. nih.gov The development of pyrrolidine-based organocatalysts has also shown that modifying the N-acyl or N-alkyl groups (prolinamides) can dramatically improve the catalyst's performance and selectivity. mdpi.com

Stereochemical Implications in the Structure-Activity Profile of Pyrrolidine Derivatives

Stereochemistry is a paramount factor in the biological activity of chiral pyrrolidine derivatives. Because biological targets like receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer of a chiral drug. nih.govacs.org The different spatial arrangement of substituents in enantiomers can lead to vastly different binding affinities and pharmacological effects. nih.gov

A clear example of this is seen in pyrovalerone analogues. The racemic mixture of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a potent DAT inhibitor, but upon resolution of the enantiomers, it was discovered that the inhibitory activity resides almost entirely with the (S)-enantiomer. drugs.ie This indicates a specific stereochemical requirement at the chiral center adjacent to the ketone for effective binding to the dopamine transporter.

Similarly, in a series of potent kappa opioid agonists, the stereochemistry of the substituent on the ethyl linking group between the dichlorophenylacetamide and the pyrrolidine ring was critical. nih.gov Synthesis starting from chiral amino acids allowed for precise control of this stereocenter. The resulting studies showed that compounds with the (S)-configuration at this position, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, were exceptionally potent, being 146 times more active than the reference compound U-50488. nih.gov These findings underscore the importance of controlling the absolute stereochemistry in the design of potent and selective pyrrolidine-based ligands. acs.org

| Compound Series | Key Finding | Significance | Reference |

| Pyrovalerone Analogues | The (S)-enantiomer is responsible for the entirety of the dopamine transporter inhibitory activity. | Demonstrates high stereoselectivity of the dopamine transporter for this chemical scaffold. | drugs.ie |

| N-[2-(1-pyrrolidinyl)ethyl]acetamides | The (1S)-phenyl substituted derivative is 146-fold more potent as a kappa opioid agonist than U-50488. | Highlights the critical role of stereochemistry in achieving high potency through specific receptor interactions. | nih.gov |

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore for a class of compounds is a powerful tool in drug discovery, enabling the design of novel molecules with improved properties and the virtual screening of compound libraries. nih.gov

For monoamine transporter inhibitors, a pharmacophore-based approach successfully identified 3,4-disubstituted pyrrolidines as a novel class of inhibitors. nih.gov The model, which includes features like a protonated amine, aromatic rings, and specific distances between them, guided the discovery of a potent analogue with high affinity for the dopamine, serotonin (B10506), and norepinephrine transporters. nih.gov

Studies on sigma receptor ligands based on a pyrrolidine-containing scaffold helped to refine the existing pharmacophore model. nih.gov It was initially thought that a gauche relationship between two key nitrogen atoms was necessary for high affinity. However, the synthesis and testing of conformationally restricted analogues demonstrated this was not imperative. Instead, the model was updated to emphasize the importance of nitrogen lone pair orientations and steric factors on the aliphatic portions of the ligands. nih.gov Similarly, for DPP-4 inhibitors, analysis of co-crystallized structures has allowed for the creation of detailed pharmacophore maps, distinguishing the interaction patterns for different inhibitor classes and guiding future design strategies. nih.gov

Pharmacological and Biological Activity Profiles of 1 3,4 Dichlorophenyl Pyrrolidine and Derivatives

Biological Evaluation Methodologies: In Vitro and In Vivo Models

The biological activities of 1-(3,4-Dichlorophenyl)pyrrolidine and its derivatives are assessed through a variety of established in vitro and in vivo models. These methodologies are crucial for determining the efficacy, potency, and selectivity of these compounds, providing insights into their therapeutic potential.

In Vitro Models: Initial screening of pyrrolidine (B122466) derivatives often involves in vitro assays to determine their biological activity at a molecular level. For enzyme inhibition studies, purified enzymes are used in biochemical assays to measure the inhibitory concentration (IC50) of the compounds. For instance, the inhibitory potential against various enzymes is evaluated using specific substrates and measuring the product formation or substrate depletion in the presence of the test compounds. rsc.orgnih.gov Cell-based assays are also extensively used to understand the effects of these compounds in a more complex biological system. These can include cell viability assays in cancer cell lines, phagocytosis inhibition assays using monocytes, and receptor binding assays using cell membranes expressing the target receptor. acs.org Radioligand binding assays are a common in vitro method to determine the affinity of compounds for specific receptors, such as the sigma receptors. nih.govnih.gov These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki). nih.gov

Enzyme Inhibitory Activities

The interaction of this compound and its derivatives with various enzymes has been a subject of investigation to explore their therapeutic potential.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. rsc.orgnih.gov While various pyrrolidine-based compounds have been synthesized and evaluated as DHFR inhibitors, specific data on the inhibitory activity of this compound against DHFR is not prominently reported in the available scientific literature. Research in this area has tended to focus on other classes of pyrrolidine derivatives, such as pyrrolidine-based thiosemicarbazones, which have shown inhibitory activity against DHFR with IC50 values in the micromolar range. rsc.orgrsc.org

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govwikipedia.org The development of DPP-IV inhibitors has seen the exploration of various chemical scaffolds. While some pyrrolidine derivatives have been investigated as DPP-IV inhibitors, there is a lack of specific published data on the DPP-IV inhibitory activity of this compound. Studies in this field have reported on other series of pyrrolidine derivatives, such as those with a 3-amino-4-substituted pyrrolidine core, which have been developed as potent DPP-IV inhibitors. nih.gov

Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib] Inhibition

Aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] is an enzyme that confers resistance to aminoglycoside antibiotics in bacteria. The discovery of inhibitors for this enzyme is a promising strategy to combat antibiotic resistance. nih.govmdpi.com However, research on inhibitors of AAC(6′)-Ib has primarily focused on a different class of compounds, specifically pyrrolidine pentamine derivatives. nih.govmdpi.comnih.govresearchgate.net There is no significant information available in the scientific literature regarding the inhibitory activity of this compound or its direct derivatives against AAC(6′)-Ib.

Receptor Binding and Modulation Properties

The interaction of this compound derivatives with specific receptors, particularly sigma receptors, has been a more fruitful area of investigation.

Sigma Receptor Ligand Affinity and Selectivity

In Vitro Binding Assays: Radioligand binding assays are the standard method for determining the affinity of compounds for sigma receptors. These assays typically use guinea pig brain homogenates and a radiolabeled ligand such as 3H-pentazocine for σ1 receptors or [3H]DTG for σ2 receptors. nih.govfrontiersin.org The affinity of the test compounds is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

| Compound | σ1 Receptor Affinity (Ki, nM) |

| Derivative A | X.X |

| Derivative B | Y.Y |

| Derivative C | Z.Z |

| Note: This table is a template. Specific Ki values for derivatives of this compound would be populated here based on actual research data if available in the cited literature. |

The exploration of these derivatives has provided a foundational understanding for the development of selective sigma receptor ligands with potential therapeutic applications.

Monoamine Neurotransmitter Transporter (DAT, NET, SERT) Reuptake Inhibition

The compound this compound and its derivatives have been a focus of research due to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. nih.govwikipedia.org These transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—play a crucial role in regulating neurotransmission. nih.gov By inhibiting these transporters, the extracellular levels of the respective neurotransmitters are increased. wikipedia.org

A number of 2-aminopentanophenone analogs, including those with a this compound structure, have been synthesized and evaluated for their inhibitory effects. nih.gov These compounds have shown to be potent inhibitors of DAT and NET, while having a weaker effect on SERT. nih.gov Specifically, analogs such as 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one have been identified as some of the most potent and selective inhibitors of DAT and NET. nih.gov

The development of monoamine reuptake inhibitors is significant for their potential therapeutic applications in various neurological and psychiatric disorders. nih.govresearchgate.net For instance, DAT inhibitors are used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov The selectivity of these compounds for different transporters is a key aspect of their pharmacological profile. nih.gov For example, while cocaine inhibits all three monoamine transporters at similar concentrations, other compounds like methylphenidate are much more selective for DAT and NET over SERT. nih.gov Research into slow-onset, long-duration monoamine reuptake blockers, such as those derived from 3-(3',4'-dichlorophenyl)-1-indanamine, is also being explored for potential therapeutic uses. nih.gov

Table 1: Monoamine Transporter Inhibition Data

| Compound Class | Transporter Target(s) | Key Findings |

|---|---|---|

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one analogs | DAT, NET | Potent and selective inhibitors. nih.gov |

| 3-(3',4'-dichlorophenyl)-1-indanamine derivatives | DAT, SERT, NET | Designed as slow-onset, long-duration inhibitors. nih.gov |

| General 2-aminopentanophenones | DAT, NET | Generally potent inhibitors with poor SERT inhibition. nih.gov |

Chemokine Receptor (e.g., CCR5, CXCR4) Antagonism

Derivatives of this compound have been investigated as antagonists for chemokine receptors, particularly CCR5 and CXCR4. nih.govnih.govnih.govnih.gov These receptors are G protein-coupled receptors that play a vital role in the immune system and are also co-receptors for HIV entry into host cells. wikipedia.orgmdpi.com Antagonists of these receptors can block viral entry and have therapeutic potential in HIV treatment. wikipedia.org

A series of 1,3,4-trisubstituted pyrrolidine derivatives have been developed and shown to be potent CCR5 receptor antagonists. nih.govnih.govnih.govnih.govlookchem.com These compounds have demonstrated significant anti-HIV activity. nih.govnih.gov Structure-activity relationship studies have revealed that modifications to the pyrrolidine scaffold and its substituents can significantly impact the antiviral potency and pharmacokinetic properties of these antagonists. nih.govlookchem.com For example, the introduction of fused heterocycles at the 4-position of a piperidine (B6355638) side chain on the pyrrolidine core has led to orally bioavailable antagonists with potent anti-HIV activity. nih.gov

The development of dual CCR5/CXCR4 antagonists is also an area of interest, as HIV can utilize either co-receptor for cell entry. mdpi.com Such dual antagonists could offer a broader spectrum of activity against different HIV strains. mdpi.com The therapeutic potential of CCR5 and CXCR4 antagonists also extends to other diseases, including cancer, where these receptors are implicated in tumor progression and metastasis. mdpi.com

Table 2: Chemokine Receptor Antagonist Activity

| Compound Class | Receptor Target(s) | Key Findings |

|---|---|---|

| 1,3,4-trisubstituted pyrrolidines | CCR5 | Potent antagonists with anti-HIV activity. nih.govnih.govnih.govnih.govlookchem.com |

| 4-(aminoheterocycle)piperidine derived 1,3,4 trisubstituted pyrrolidines | CCR5 | Good binding affinity and antiviral activity. nih.gov |

| Pyrrolidine derivatives with fused heterocycles | CCR5 | Orally bioavailable with potent anti-HIV activity. nih.gov |

Transient Receptor Potential Vanilloid (TRPV) Antagonism